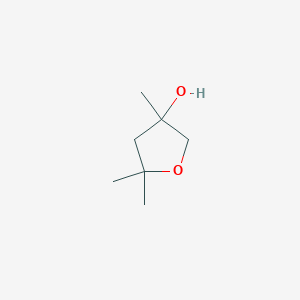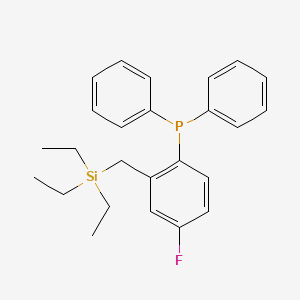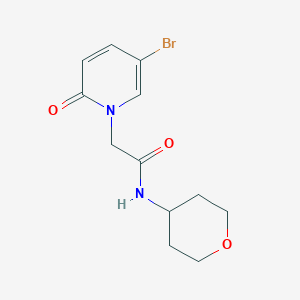
2-(5-Bromo-2-oxopyridin-1(2h)-yl)-N-(tetrahydro-2h-pyran-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Bromo-2-oxopyridin-1(2h)-yl)-N-(tetrahydro-2h-pyran-4-yl)acetamide is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, an oxo group at the 2-position, and an acetamide group linked to a tetrahydropyran moiety. The unique structure of this compound makes it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-oxopyridin-1(2h)-yl)-N-(tetrahydro-2h-pyran-4-yl)acetamide typically involves the following steps:
Oxidation: The oxo group at the 2-position can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Acetamide Formation: The acetamide group can be formed by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Tetrahydropyran Attachment: The final step involves the attachment of the tetrahydropyran moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反应分析
Types of Reactions
2-(5-Bromo-2-oxopyridin-1(2h)-yl)-N-(tetrahydro-2h-pyran-4-yl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: The acetamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS), catalysts.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Reduction: Hydroxylated pyridine derivatives.
Hydrolysis: Carboxylic acids and amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 2-(5-Bromo-2-oxopyridin-1(2h)-yl)-N-(tetrahydro-2h-pyran-4-yl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
2-(5-Chloro-2-oxopyridin-1(2h)-yl)-N-(tetrahydro-2h-pyran-4-yl)acetamide: Similar structure with a chlorine atom instead of bromine.
2-(5-Fluoro-2-oxopyridin-1(2h)-yl)-N-(tetrahydro-2h-pyran-4-yl)acetamide: Similar structure with a fluorine atom instead of bromine.
2-(5-Iodo-2-oxopyridin-1(2h)-yl)-N-(tetrahydro-2h-pyran-4-yl)acetamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom at the 5-position of the pyridine ring in 2-(5-Bromo-2-oxopyridin-1(2h)-yl)-N-(tetrahydro-2h-pyran-4-yl)acetamide may confer unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This uniqueness can be exploited in various scientific and industrial applications.
属性
分子式 |
C12H15BrN2O3 |
|---|---|
分子量 |
315.16 g/mol |
IUPAC 名称 |
2-(5-bromo-2-oxopyridin-1-yl)-N-(oxan-4-yl)acetamide |
InChI |
InChI=1S/C12H15BrN2O3/c13-9-1-2-12(17)15(7-9)8-11(16)14-10-3-5-18-6-4-10/h1-2,7,10H,3-6,8H2,(H,14,16) |
InChI 键 |
SRYDWVYNAGBWQT-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1NC(=O)CN2C=C(C=CC2=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methoxy-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14896010.png)
![Tetrabutylammonium (2R,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14896011.png)
![(2E)-2-[1-(3,8,8-trimethyl-1,6-dioxo-2,7-dioxaspiro[4.4]non-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B14896016.png)
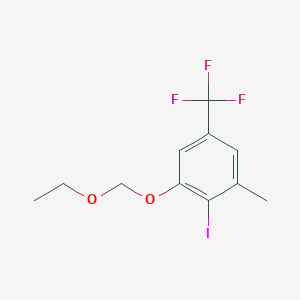
![(2E)-4-oxo-4-({3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)but-2-enoic acid](/img/structure/B14896040.png)

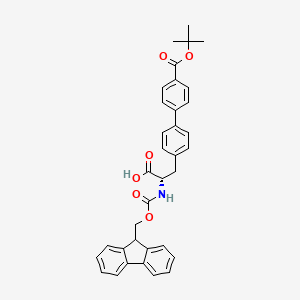

![5-[(Trifluoroacetyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14896054.png)
![3-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14896060.png)

